molecular formula C11H13Cl2NO B3025217 1-(3,4-Dichlorobenzyl)pyrrolidin-3-ol CAS No. 415953-24-1

1-(3,4-Dichlorobenzyl)pyrrolidin-3-ol

Cat. No.: B3025217
CAS No.: 415953-24-1
M. Wt: 246.13 g/mol
InChI Key: NAPPFWAXGCBELF-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzyl)pyrrolidin-3-ol is an organic compound with the molecular formula C11H13Cl2NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a dichlorobenzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorobenzyl)pyrrolidin-3-ol typically involves the reaction of 3,4-dichlorobenzyl chloride with pyrrolidin-3-ol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as column chromatography or recrystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorobenzyl)pyrrolidin-3-ol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to remove the dichlorobenzyl group or to convert the hydroxyl group into a hydrogen atom.

    Substitution: The dichlorobenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride, alkyl halides, or acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 1-(3,4-dichlorobenzyl)pyrrolidin-3-one, while reduction could produce 1-(3,4-dichlorobenzyl)pyrrolidine.

Scientific Research Applications

1-(3,4-Dichlorobenzyl)pyrrolidin-3-ol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or antiviral properties.

    Medicine: Researchers investigate its potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of functionalized materials.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dichlorophenyl)pyrrolidin-3-ol
  • 1-(3,4-Dichlorobenzyl)pyrrolidine
  • 1-(3,4-Dichlorobenzyl)piperidin-3-ol

Uniqueness

1-(3,4-Dichlorobenzyl)pyrrolidin-3-ol is unique due to the presence of both the dichlorobenzyl group and the hydroxyl group in the pyrrolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. The dichlorobenzyl group enhances the compound’s lipophilicity, potentially improving its ability to cross biological membranes, while the hydroxyl group provides a site for further chemical modifications.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO/c12-10-2-1-8(5-11(10)13)6-14-4-3-9(15)7-14/h1-2,5,9,15H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPPFWAXGCBELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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